
1-乙炔基-2-甲基环己烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-2-methylcyclohexane is a chemical compound with the molecular formula C9H14 . Its average mass is 122.207 Da and its monoisotopic mass is 122.109550 Da .
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-2-methylcyclohexane consists of a cyclohexane ring with an ethynyl (C≡CH) group attached to one carbon and a methyl (CH3) group attached to an adjacent carbon .
科学研究应用
脱水和反应机理
- 本科生实验室实验:2-甲基-1-环己醇(一种相关化合物)的脱水一直是说明柴赛夫规则的流行实验室练习。GC-MS 和 qNMR 等先进分析技术揭示了与柴赛夫规则的差异,表明复杂的反应途径和副产物的形成,丰富了对有机化学中脱水反应的理解 (Friesen 和 Schretzman,2011)。
催化和储氢
- 氢能催化:甲基环己烷 (MCH) 因其在储氢中的潜力而受到认可,利用其在 MCH-甲苯-氢循环中脱氢为甲苯。对该过程的催化剂的研究对于推进氢能应用至关重要。在特定条件下开发具有高稳定性、活性和选择性的催化剂是 MCH 系统工业应用的核心 (Meng 等,2021)。
燃烧和热解
- 燃烧化学:对甲基环己烷的燃烧和热解的研究提供了对中间体形成和燃烧反应动力学的见解。此类研究是开发更大环烷烃和实际燃料的动力学模型的基础,增强了对燃料燃烧过程的理解 (Wang 等,2014)。
化学合成和材料科学
- 化学合成:对特定化合物合成的研究,如从甲基环己烷衍生物中对果蝇引诱剂的对映选择性合成,展示了环己烷化学在合成生物活性化合物中的应用。这些合成路线有助于有机合成和材料科学领域,可能影响农业实践 (Raw 和 Jang,2000)。
理论研究
- 理论研究:计算研究,例如对乙炔基取代的环丙烷的热重排的研究,提供了对分子水平反应机理的更深入理解。此类研究对于预测反应结果和设计具有所需性质的新化合物至关重要 (Bozkaya 和 Özkan,2012)。
安全和危害
1-Ethynyl-2-methylcyclohexane is classified as a flammable liquid and vapor, and it is harmful if swallowed . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical, ventilating, and lighting equipment; and using only non-sparking tools .
属性
IUPAC Name |
1-ethynyl-2-methylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9-7-5-4-6-8(9)2/h1,8-9H,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHWCJIZORFOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2-methylcyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


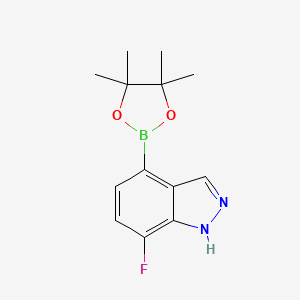
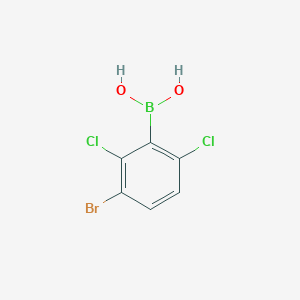
![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)

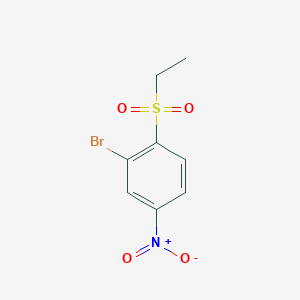
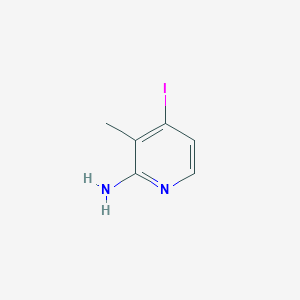
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
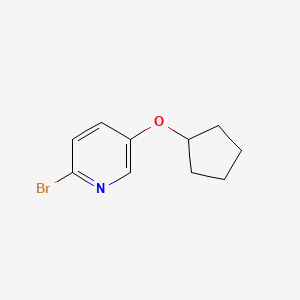
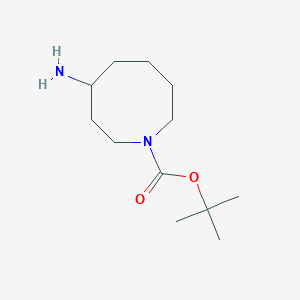
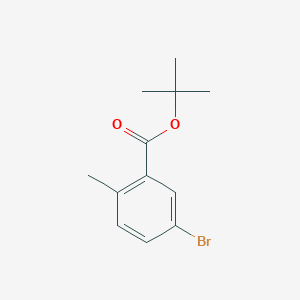
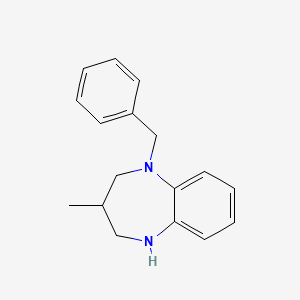
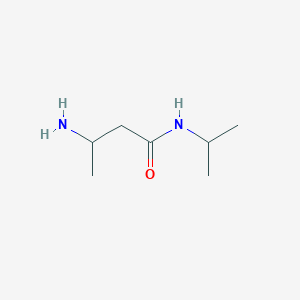
![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)